Product packaging for Dabsylaminoethyl Methanethiosulfonate(Cat. No.:CAS No. 887354-19-0)

Dabsylaminoethyl Methanethiosulfonate

Cat. No.: B016109
CAS No.: 887354-19-0
M. Wt: 442.6 g/mol
InChI Key: URGLPBPCBBYYPB-UHFFFAOYSA-N
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Description

Dabsylaminoethyl Methanethiosulfonate (CAS 887354-19-0) is a specialized biochemical reagent with a molecular formula of C 17 H 22 N 4 O 4 S 3 and a molecular weight of 443 g/mol . This compound is supplied with a high purity level of 95% and requires storage at -20°C for long-term stability of one to two years . The structure of this reagent combines a dabsyl chromophore, a strong ultraviolet (UV) light-absorbing group, with a methanethiosulfonate (MTS) reactive group. This unique combination suggests its primary research application is in the field of protein chemistry and bioconjugation. The MTS group is highly reactive toward cysteine thiols, allowing for site-directed modifications of proteins and peptides. Meanwhile, the dabsyl group serves as a sensitive label for detection and analysis, facilitating studies in areas such as protein labeling, structure-function relationship analysis via covalent tethering, and the development of diagnostic assays. Handling Note: Experiments involving this compound require appropriate safety measures, including the use of protective glasses, gloves, and masks to avoid skin contact or inhalation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N4O4S3 B016109 Dabsylaminoethyl Methanethiosulfonate CAS No. 887354-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonylsulfanylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(24,25)18-12-13-26-27(3,22)23/h4-11,18H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGLPBPCBBYYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390835
Record name Dabsylaminoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-19-0
Record name Dabsylaminoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Principles of Dabsylaminoethyl Methanethiosulfonate Interaction with Proteins

Elucidation of the Thiol-Disulfide Exchange Reaction Kinetics

The fundamental reaction through which Dabsylaminoethyl Methanethiosulfonate (B1239399) modifies proteins is a thiol-disulfide exchange. This reaction is a specific instance of a broader class of nucleophilic substitution reactions. The process is initiated by the nucleophilic attack of a deprotonated cysteine residue (a thiolate anion) on the sulfur atom of the methanethiosulfonate group. This attack leads to the formation of a mixed disulfide bond between the dabsylaminoethyl moiety and the cysteine residue, with the concomitant release of methanesulfinic acid.

The rate of this reaction is critically dependent on the pH of the surrounding medium. The thiol group of a cysteine residue exists in equilibrium between its protonated (R-SH) and deprotonated (R-S⁻) forms. The deprotonated thiolate is a significantly more potent nucleophile and is therefore the primary species that reacts with the methanethiosulfonate. Consequently, the reaction rate generally increases with pH as the equilibrium shifts towards the formation of the more reactive thiolate anion. This pH dependence is a key characteristic of the thiol-disulfide exchange reaction involving methanethiosulfonate reagents. researchgate.netnih.gov

The kinetics of the reaction between methanethiosulfonate (MTS) reagents and thiols are typically rapid. The intrinsic reactivity of MTS reagents with small thiol compounds is high, with second-order rate constants on the order of 10^5 M⁻¹s⁻¹. ttuhsc.edu This inherent reactivity allows for efficient protein modification using relatively low concentrations of the reagent and short reaction times. However, the observed rate of modification of a specific cysteine residue in a protein can vary significantly from this intrinsic rate, as it is heavily influenced by the local protein environment.

Table 1: Representative Second-Order Rate Constants for the Reaction of MTS Reagents with Thiols

MTS ReagentThiol CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
MTSETCysteine~1.0 x 10⁵
MTSEACysteine~4.0 x 10⁴
MTSESCysteine~1.0 x 10⁴

Note: The data presented are for illustrative purposes for common MTS reagents and may not be fully representative of Dabsylaminoethyl Methanethiosulfonate due to the potential for steric effects from the dabsyl group.

Factors Modulating Cysteine Reactivity within Protein Microenvironments

The reactivity of a particular cysteine residue towards this compound is not uniform across all proteins or even within a single protein containing multiple cysteines. The local microenvironment surrounding the cysteine residue plays a paramount role in modulating its reactivity. The key factors include the pKa of the cysteine thiol, solvent accessibility, and the steric and electrostatic properties of the surrounding amino acid residues.

The pKa of a cysteine thiol is a measure of its acidity, and it dictates the proportion of the highly reactive thiolate anion present at a given pH. While the pKa of a free cysteine in solution is approximately 8.3-8.6, within a protein, this value can be significantly perturbed, ranging from as low as 3.5 to over 10. nih.gov A lower pKa indicates that the thiol is more easily deprotonated, leading to a higher concentration of the nucleophilic thiolate at physiological pH and thus enhanced reactivity. The pKa of a cysteine residue is influenced by its local electrostatic environment; for instance, the proximity of positively charged amino acid residues can stabilize the thiolate anion and lower its pKa.

Table 2: Experimentally Determined pKa Values of Cysteine Residues in Various Proteins

ProteinCysteine ResidueExperimental pKa
Protein Tyrosine Phosphatase 1BCys2155.4
Human Serum AlbuminCys345.5
LysozymeCys776.0
PapainCys254.2

This table illustrates the variability of cysteine pKa values due to the protein microenvironment. acs.orgresearchgate.netresearchgate.netchemrxiv.org

Solvent accessibility is another critical determinant of reactivity. A cysteine residue buried within the hydrophobic core of a protein will be sterically shielded and thus less accessible to a bulky reagent like this compound. Conversely, a cysteine located on the protein surface will be more readily modified. The dabsyl group of this compound, being relatively large and hydrophobic, may experience steric hindrance when attempting to access cysteine residues located in narrow clefts or partially buried sites.

The electrostatic environment also exerts a significant influence. The presence of charged residues near a cysteine can either attract or repel the incoming reagent. While this compound is a neutral molecule, the dabsyl moiety has a polar sulfonyl group and a dimethylamino group which can participate in electrostatic interactions. Furthermore, the local electrostatic field can influence the pKa of the cysteine thiol, as previously mentioned. For instance, a positively charged microenvironment can lower the pKa of a nearby cysteine, thereby increasing its reactivity. nih.gov

Reversibility of Protein Modification by Methanethiosulfonate Linkages

A key advantage of using methanethiosulfonate reagents for protein modification is the reversibility of the resulting disulfide bond. The mixed disulfide linkage formed between the dabsylaminoethyl group and the protein's cysteine residue can be cleaved by the addition of an excess of a small-molecule thiol-containing reducing agent.

Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. These agents function via a thiol-disulfide exchange reaction, effectively reversing the initial modification. The reaction proceeds by the nucleophilic attack of the reducing agent's thiol group on the disulfide bond, leading to the release of the original, unmodified cysteine residue and the formation of a new disulfide between the dabsylaminoethyl moiety and the reducing agent.

The efficiency of this reversal is dependent on the concentration of the reducing agent, the pH, and the temperature. Higher concentrations of the reducing agent will drive the equilibrium towards the unmodified protein. The reaction is also typically more efficient at slightly alkaline pH values, which favor the deprotonation of the reducing agent's thiol group, increasing its nucleophilicity.

This reversibility is a valuable tool in experimental biochemistry. It allows for the temporary blocking of a cysteine residue to study its functional role, followed by the restoration of the protein to its native state. This controlled modification and de-modification cycle enables researchers to dissect the specific contributions of individual cysteine residues to protein function. nih.gov

Dabsylaminoethyl Methanethiosulfonate in Conformational Dynamics and Structure Function Studies

Applications as a Fluorescent Spectroscopic Probe for Protein Dynamics

There is no specific data available in the searched literature detailing the use of Dabsylaminoethyl Methanethiosulfonate (B1239399) for the real-time monitoring of protein conformational transitions, the analysis of protein folding and unfolding, or the characterization of allosteric modulations. While fluorescence spectroscopy is a common technique for these purposes, studies specifically employing the dabsylaminoethyl methanethiosulfonate probe are not found.

Real-time Monitoring of Protein Conformational Transitions

No research findings were identified that utilize this compound to monitor protein conformational transitions in real-time.

Characterization of Allosteric Modulations and Ligand-Induced Structural Changes

There is no specific information on the use of this compound to characterize allosteric modulations or changes in protein structure induced by ligand binding.

Integration with Site-Directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Structural Insights

The integration of this compound with SDSL and EPR spectroscopy is not described in the available literature. Although this compound has a methanethiosulfonate group suitable for cysteine-specific labeling, it is primarily a fluorescent probe, and its use as a spin label in conjunction with EPR has not been documented in the searched resources.

Strategic Cysteine Mutagenesis for Site-Specific Labeling

While strategic cysteine mutagenesis is a fundamental technique for site-specific labeling, no studies were found that specifically describe its use to attach this compound for the purpose of EPR or detailed fluorescent structural studies.

Probing Local Conformational Flexibility and Rotamer Distributions

There are no research findings available that demonstrate the use of this compound to probe the local conformational flexibility or rotamer distributions of protein side chains.

Compound Information

Quantitative Distance Determination using Pulsed EPR Techniques (e.g., DEER)

The study of macromolecular structure and conformational changes has been significantly advanced by pulsed electron paramagnetic resonance (EPR) techniques, such as Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR). Current time information in Charlotte, NC, US. This method is a powerful tool for measuring nanometer-scale distances between paramagnetic centers, providing crucial insights into the structure and dynamics of proteins and other biomolecules. ethz.chnih.gov The distances typically measured are in the range of 1.8 to 8 nanometers, and in some cases, can be extended up to 16 nanometers. ethz.chnih.gov

The fundamental principle of DEER involves introducing paramagnetic spin labels at specific sites within a protein. ethz.ch While a variety of spin labels are available, the most commonly used are nitroxide-based reagents, such as MTSL ((1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate), which react specifically with cysteine residues introduced into the protein sequence via site-directed mutagenesis. nih.gov

The DEER experiment measures the magnetic dipole-dipole interaction between two electron spins. This interaction is distance-dependent, allowing for the precise determination of the distance between the two spin labels. The four-pulse DEER sequence is widely used as it allows for the measurement of this interaction without interference from other relaxation effects. ethz.ch

The data obtained from a DEER experiment is a time-domain signal that shows the modulation of the spin echo signal due to the dipolar interaction. This time-domain data is then converted into a distance distribution using mathematical methods like Tikhonov regularization. nih.gov This distribution provides information not only on the average distance between the labels but also on the range of conformations the protein might adopt.

The accuracy and resolution of DEER measurements can be influenced by several factors, including the choice of spin label, the local environment of the label, and the experimental conditions. For instance, using bifunctional spin labels can result in narrower distance distributions compared to standard monofunctional labels like MTSL. Current time information in Charlotte, NC, US. Furthermore, performing DEER measurements at higher frequencies, such as the Q-band (~34 GHz), can lead to increased sensitivity, which is particularly advantageous for studying membrane proteins. nih.gov

Table 1: Key Parameters in DEER Experiments

Parameter Description Typical Range Significance
Distance The separation between two spin labels. 1.8 - 16 nm Provides structural information about the protein.
Modulation Depth The amplitude of the dipolar modulation in the DEER signal. Varies Related to the number of interacting spins and labeling efficiency.
Phase Memory Time (Tm) A measure of the spin echo decay time. Microseconds Longer Tm allows for the measurement of longer distances.
Pulse Lengths The duration of the microwave pulses. Nanoseconds Affects the excitation bandwidth and accessible distance range.

Mapping Accessibility Profiles in Membrane Proteins and Ion Channels

Understanding the structure and function of membrane proteins, including ion channels, requires detailed knowledge of which parts of the protein are exposed to the aqueous environment and which are embedded within the lipid bilayer. ethz.ch The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the solvent accessibility of amino acid residues in a protein. elifesciences.orgnih.gov

This method involves systematically replacing residues in a protein with cysteine, one at a time, through site-directed mutagenesis. The reactivity of the thiol group of the introduced cysteine with membrane-permeant and membrane-impermeant thiol-specific reagents is then assessed. nih.govresearchgate.net Methanethiosulfonate (MTS) reagents are commonly used in these studies due to their high specificity for cysteine residues. elifesciences.org

The choice of MTS reagent is critical for determining the accessibility of a cysteine residue. For example, a charged and highly water-soluble reagent like methanethiosulfonate ethylsulfonate (MTSES) is membrane-impermeant and will only react with cysteine residues exposed to the aqueous phase. nih.govresearchgate.net Conversely, a more hydrophobic reagent can partition into the membrane and react with cysteines in transmembrane domains.

The accessibility of a cysteine residue can be determined by measuring the rate of its modification by the MTS reagent. This can be monitored through various means, including functional assays (e.g., measuring changes in ion channel activity), or by using MTS reagents conjugated to reporter groups like biotin (B1667282) (e.g., MTSEA-biotin) or fluorophores. nih.gov By analyzing the pattern of reactivity for a series of cysteine mutants spanning a region of the protein, a detailed accessibility profile can be constructed. This profile reveals which residues are on the protein surface and can provide insights into the protein's secondary and tertiary structure, as well as conformational changes that occur during its functional cycle. elifesciences.orgnih.gov

For instance, in the study of ion channels, SCAM can be used to identify the residues that line the ion permeation pathway. This is achieved by assessing the ability of MTS reagents to modify cysteine residues in the presence and absence of channel blockers or permeating ions. Residues that are protected from modification by a blocker are inferred to be located within the pore. Similarly, changes in the accessibility of residues upon channel gating can reveal the conformational rearrangements that underlie channel function. elifesciences.org

Table 2: Research Findings on Accessibility of Cysteine Mutants in LacY

Cysteine Mutant Location Accessibility to MTSES Interpretation
Periplasmic loop High Exposed to the aqueous periplasmic space.
Cytoplasmic loop High Exposed to the aqueous cytoplasmic space.
Transmembrane helix Low Buried within the lipid bilayer.

Data based on the principles of SCAM as applied to the lactose (B1674315) permease of E. coli (LacY). nih.govresearchgate.net

Investigation of Protein Thiol Chemistry and Redox Biology Using Dabsylaminoethyl Methanethiosulfonate

Profiling Cysteine Reactivity and Oxidation States in Biological Systems

The reactivity of a cysteine residue within a protein is a critical determinant of its functional role. nih.gov Factors such as the local microenvironment, solvent accessibility, and the pKa of the thiol group dictate its susceptibility to modification. nih.gov Profiling the reactivity of cysteines across a proteome or within a specific protein can provide significant insights into their function, particularly in redox signaling pathways where the oxidation state of cysteine thiols acts as a molecular switch.

Dabsylaminoethyl Methanethiosulfonate (B1239399) serves as an effective tool for such profiling. It reacts specifically with reduced, accessible cysteine thiols (thiolates) to form a stable, yet reversible, mixed disulfide bond. The extent and rate of this reaction can be monitored spectrophotometrically by tracking the absorbance of the dabsyl group, which has a characteristic maximum absorbance wavelength. sigmaaldrich.com This allows researchers to quantify the number of reactive thiols in a given protein sample under specific conditions.

By comparing the labeling pattern before and after the introduction of an oxidant or a biological stimulus, one can infer changes in the oxidation state of specific cysteines. For instance, a decrease in dabsyl labeling would suggest that previously reduced thiols have been oxidized to sulfenic acids, disulfides, or other higher oxidation states, rendering them unreactive to the MTS reagent. This differential labeling strategy is a powerful method for identifying redox-sensitive cysteines that participate in cellular signaling events. Multiplexed chemical proteomic protocols often rely on such differential reactivity to map functional and ligandable cysteines in native biological systems. nih.gov

Table 1: Spectral Properties of the Dabsyl Chromophore This interactive table provides the key spectral property for the dabsyl group, which is integral to the function of Dabsylaminoethyl Methanethiosulfonate as a reporter molecule.

PropertyWavelengthApplication
Maximum Absorbance (λmax)~453 nmSpectrophotometric quantification of labeled proteins. sigmaaldrich.com

Trapping and Characterization of Native Thiol-Disulfide States

A significant challenge in redox proteomics is to accurately capture the in vivo thiol-disulfide status of proteins, as cellular lysis can induce artifactual oxidation and disulfide exchange. MTS reagents are widely used to "trap" the native redox state of a protein sample. nih.govnih.gov By rapidly and specifically modifying all free, reduced thiols upon cell lysis, reagents like MMTS prevent any post-lysis thiol-disulfide exchange. nih.govresearchgate.net

This compound performs this same critical trapping function. Its reaction with free thiols is rapid, effectively freezing the thiol-disulfide equilibrium at the moment of analysis. researchgate.net The resulting dabsyl-tagged proteins can then be separated and analyzed. The presence of the chromophoric dabsyl tag facilitates the identification and quantification of proteins that contained reduced cysteines in their native state. This method is considered more efficient for trapping mixed disulfides in living systems than the more commonly used N-ethylmaleimide (NEM). nih.gov However, it is important to note that under certain in vitro conditions, MTS reagents themselves can potentially generate additional disulfide bonds, a factor that must be controlled for in experimental design. nih.gov

Functional Consequences of Cysteine Modification on Enzyme Activity

Many enzymes, including oxidoreductases, cysteine proteases, and some phosphatases, rely on a highly reactive cysteine residue in their active site for catalytic activity. nih.gov The modification of this critical thiol group can have profound functional consequences, a principle that can be exploited experimentally using this compound.

The reaction of this compound with a catalytic cysteine residue results in the formation of a mixed disulfide, sterically blocking the active site and rendering the enzyme inactive. This provides a straightforward method for studying the role of a specific cysteine in enzyme function. A key advantage of MTS reagents over other alkylating agents is the reversibility of this inhibition. nih.govnih.gov

The disulfide bond formed between the cysteine and the dabsylaminoethyl group can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. researchgate.net This restores the free thiol in the active site and fully reactivates the enzyme. This on-off capability is particularly useful for preventing autolysis in preparations of cysteine proteases like papain during storage and for studying the dynamics of enzyme regulation. nih.govnih.gov

Table 2: Research Findings on Reversible Inhibition of Papain by an MTS Reagent This interactive table summarizes the typical effects of an MTS reagent on the activity of a model cysteine protease, papain, illustrating the principles of reversible inhibition.

Treatment StepReagentEffect on Papain ActivityReversibility
1. Initial MeasurementNone100% (Baseline)N/A
2. InhibitionMTS Reagent~0-5%Yes
3. ReactivationDithiothreitol (DTT)~95-100%N/A

This data is representative of findings for MTS reagents like MMTS used with cysteine proteases. nih.gov

In addition to acting as reversible inhibitors, MTS reagents can serve as protecting groups for functional thiols. nih.gov Redox-sensitive proteins can be easily and irreversibly damaged by oxidation during experimental procedures. By pre-treating a protein with this compound, its reactive cysteines are converted to the more stable mixed disulfide form.

This "capping" of the thiol protects it from irreversible oxidation to sulfinic (-SO2H) or sulfonic (-SO3H) acids. nih.gov Once the experimental manipulations that risk oxidation are complete, the dabsylaminoethyl protecting group can be cleanly removed with a reducing agent, restoring the native, functional protein. This strategy has been demonstrated effectively with proteins like the oxidoreductase GAPDH and the redox-regulated protein recoverin, where MMTS modification prevents thiol oxidation while preserving the ability to later restore function. nih.gov

Advanced Methodologies and Future Research Directions with Dabsylaminoethyl Methanethiosulfonate

Complementary Application with High-Resolution Structural Biology Techniques

The integration of DA-MTS with cutting-edge structural biology methods offers powerful new ways to visualize and understand the dynamic nature of macromolecules. By combining the specificity of dabsyl labeling with the resolving power of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM), researchers can gain unprecedented insights into protein structure and function.

NMR spectroscopy is a powerful tool for studying protein dynamics and conformational changes in solution at atomic resolution. nih.gov The dabsyl group, when attached to a protein via the methanethiosulfonate (B1239399) linker, can serve as a sensitive reporter of its local environment. Changes in the chemical shifts of the dabsyl group's nuclei, or of the amino acid residues in its vicinity, can provide information on protein dynamics, ligand binding, and allosteric transitions. nih.govutoronto.ca

One of the key advantages of NMR is its ability to probe motions over a wide range of timescales, from picoseconds to seconds. nih.govnih.gov The introduction of a dabsyl label can be particularly useful in relaxation dispersion NMR experiments. These experiments are designed to study conformational exchange processes that occur on the microsecond to millisecond timescale, which are often critical for biological function, such as enzyme catalysis and signal transduction. biorxiv.orgyoutube.com The presence of the dabsyl probe can introduce paramagnetic relaxation enhancement (PRE) effects, which can be used to measure long-range distances and to characterize transiently populated, functionally important protein states.

Future applications could involve the use of ¹⁵N and ¹³C isotope-labeled dabsyl probes to enhance the sensitivity and resolution of NMR experiments. nih.gov This would allow for more precise mapping of the probe's interaction with the protein and provide a more detailed picture of the dynamic processes at play.

Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large and flexible macromolecular complexes. nih.gov However, identifying specific subunits or domains within these large assemblies can be challenging. This is where chemical labeling with probes like DA-MTS can be highly synergistic.

By attaching a dabsyl label to a specific protein of interest, it may be possible to locate that protein within a larger complex in a cryo-EM map. While the dabsyl group itself is likely too small to be directly visualized at current cryo-EM resolutions, it can be used in conjunction with a larger tag, such as a gold nanoparticle or a protein domain that can be recognized by antibodies. nih.gov For instance, the dabsyl group could be used to specifically attach a larger reporter group that is visible in cryo-EM, thus pinpointing the location of the labeled protein.

Rational Design Strategies for Enhanced Dabsyl-Based Probes

The effectiveness of a molecular probe is determined by its specific properties, such as its reactivity, stability, and reporter characteristics. Rational design strategies aim to optimize these properties to create probes that are tailored for specific applications. nih.govnih.govresearchgate.netnih.gov

For dabsyl-based probes like DA-MTS, several avenues for enhancement can be explored. One key area is the modification of the dabsyl group itself. By introducing different substituents onto the aromatic rings of the dabsyl moiety, it is possible to tune its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups could shift the fluorescence emission to longer wavelengths, which is often desirable for biological imaging to minimize background fluorescence. researchgate.net

Another important aspect is the linker that connects the dabsyl group to the reactive moiety. The length, flexibility, and chemical nature of the linker can influence the probe's accessibility to its target site and its impact on the protein's structure and function. Designing linkers with optimal properties is a key aspect of probe development. nih.gov

Furthermore, the reactive group itself can be modified to improve its specificity and efficiency. While the methanethiosulfonate group of DA-MTS is effective for targeting cysteine residues, other reactive groups could be incorporated to target different amino acids or even specific post-translational modifications. This would greatly expand the range of proteins and biological processes that can be studied with dabsyl-based probes.

Probe Design Strategy Objective Potential Outcome
Dabsyl Group Modification Tune photophysical propertiesEnhanced fluorescence, altered environmental sensitivity
Linker Optimization Improve accessibility and biocompatibilityIncreased labeling efficiency, reduced structural perturbation
Reactive Group Variation Expand target specificityAbility to label different amino acids or post-translational modifications

Computational Modeling and Molecular Dynamics Simulations in Conjunction with Experimental Data

Computational methods, particularly molecular dynamics (MD) simulations, are becoming increasingly important tools for understanding the behavior of biological molecules at an atomic level. nih.govyoutube.com When combined with experimental data from techniques like NMR and cryo-EM, MD simulations can provide a dynamic and detailed picture of protein structure and function. nih.gov

In the context of DA-MTS, MD simulations can be used to:

Predict the most likely binding sites of the probe on a target protein.

Investigate the conformational changes that occur in the protein upon labeling.

Simulate the dynamic behavior of the dabsyl probe and its interaction with the surrounding protein environment. lu.se

By simulating the behavior of a dabsyl-labeled protein, researchers can gain insights into how the probe affects the protein's dynamics and how the protein's dynamics, in turn, influence the probe's reporter properties. nih.gov This information can be used to interpret experimental data more accurately and to design new experiments to test specific hypotheses. For example, simulations could help to distinguish between different possible interpretations of a change in the dabsyl group's fluorescence, such as whether it is due to a local conformational change or a larger-scale protein motion.

The integration of computational modeling with experimental data is a powerful approach that can lead to a more complete and nuanced understanding of the biological systems being studied.

Expanding the Biological Repertoire of Dabsylaminoethyl Methanethiosulfonate Probes

The versatility of DA-MTS as a labeling reagent opens up a wide range of potential biological applications beyond its traditional uses. As our understanding of complex biological processes grows, so too does the need for new tools to study them.

One promising area for future research is the use of DA-MTS to study protein-protein interactions . nih.gov By labeling one protein with a dabsyl probe and another with a suitable quencher, it may be possible to use fluorescence resonance energy transfer (FRET) to monitor the association and dissociation of the two proteins in real-time. This would provide valuable insights into the dynamics of signaling pathways and other cellular processes that are regulated by protein-protein interactions.

Another exciting possibility is the development of dabsyl-based biosensors . By attaching the dabsyl group to a protein or peptide that undergoes a conformational change in response to a specific analyte, it may be possible to create a probe that reports on the concentration of that analyte through a change in fluorescence. researchgate.net Such biosensors could be used to monitor the levels of important metabolites, signaling molecules, or even pathogens in living cells or in clinical samples.

Furthermore, the ability of the dabsyl group to act as a localized chromophore could be exploited in the development of new techniques for super-resolution microscopy . By precisely locating the position of individual dabsyl-labeled molecules, it may be possible to overcome the diffraction limit of light and to visualize cellular structures with unprecedented detail.

The continued development of new dabsyl-based probes and their application to a wider range of biological problems will undoubtedly lead to new discoveries and a deeper understanding of the intricate workings of living systems.

Q & A

Q. How is Dabsylaminoethyl Methanethiosulfonate applied in site-directed spin labeling for EPR spectroscopy studies?

this compound is used to covalently attach spin labels (e.g., methanethiosulfonate derivatives) to cysteine residues in proteins. The reaction requires reducing conditions (e.g., TCEP) to expose free thiols, followed by incubation with the compound at a molar excess (typically 10:1 reagent-to-protein ratio) for 1–2 hours. Excess reagent is removed via gel filtration or dialysis. Spin-labeled proteins are analyzed using electron paramagnetic resonance (EPR) or double electron-electron resonance (DEER) spectroscopy to study conformational dynamics .

Q. What steps are necessary to ensure effective cysteine residue modification using this compound in protein studies?

  • Cysteine Accessibility : Perform site-directed mutagenesis to introduce cysteines at target positions while avoiding native disulfide bonds .
  • Reduction : Pre-treat proteins with reducing agents (e.g., 1–5 mM TCEP) to ensure free thiol availability.
  • Reaction Optimization : Adjust pH (7.0–8.5) and incubation time (30–120 minutes) to maximize labeling efficiency. Validate via SDS-PAGE with fluorescence detection or mass spectrometry to confirm mass shifts .

Q. Which analytical methods are most effective for verifying the conjugation efficiency of this compound to target proteins?

  • Mass Spectrometry : Detect mass shifts corresponding to the added label (e.g., +407 Da for this compound) .
  • Fluorescence Spectroscopy : Use intrinsic fluorophores (if applicable) or tag-specific antibodies for Western blot quantification.
  • EPR Spectroscopy : Confirm spin label incorporation by observing characteristic spectra .

Advanced Research Questions

Q. How can conflicting data on the trapping efficiency of this compound versus other thiol-specific reagents be systematically addressed?

Contradictions often arise from differences in reaction conditions (e.g., pH, redox state) or protein accessibility. To resolve discrepancies:

  • Perform side-by-side comparisons using standardized protocols (e.g., 1 mM reagent, pH 7.4, 37°C).
  • Use model proteins (e.g., T4 lysozyme mutants) with known cysteine positions to control for steric hindrance.
  • Quantify unmodified thiols post-reaction using Ellman’s assay or HPLC .

Q. What experimental design considerations are critical when employing this compound in DEER spectroscopy to study protein dynamics?

  • Labeling Specificity : Ensure single-cysteine mutants to avoid ambiguous distance measurements.
  • Background Correction : Use model-based analysis (e.g., Gaussian distributions for distance populations) to account for conformational flexibility .
  • Control Experiments : Compare labeled vs. unlabeled proteins to isolate signal contributions from the spin label.

Q. In proteomic sample preparation, how can researchers optimize conditions to reduce non-specific binding when using this compound for cysteine alkylation?

  • Quenching : Terminate reactions with excess β-mercaptoethanol or cysteine to block residual reagent.
  • Denaturation : Use chaotropic agents (e.g., urea) to expose buried cysteines while maintaining solubility.
  • Validation : Perform negative controls (e.g., omit reagent) to identify non-specific modifications in mass spectrometry workflows .

Key Data and Methodological Insights

  • Thiol-Trapping Efficiency : MMTS (a related compound) achieves ~90% thiol modification in vivo, outperforming N-ethylmaleimide (NEM) under similar conditions .
  • DEER Data Analysis : Distance distributions in spin-labeled proteins often fit a two-Gaussian model (e.g., 2.5 nm and 3.2 nm populations in T4 lysozyme), reflecting conformational substates .
  • Proteomic Workflows : Methyl methanethiosulfonate (MMTS) alkylation reduces artifactual disulfide bond formation during iTRAQ labeling, improving peptide identification accuracy .

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